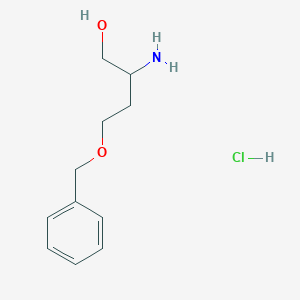
2-Amino-4-(benzyloxy)butan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(benzyloxy)butan-1-olhydrochloride: is an organic compound with the molecular formula C11H17NO2·HCl It is a hydrochloride salt form of 2-amino-4-(benzyloxy)butan-1-ol, which is a derivative of butanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(benzyloxy)butan-1-olhydrochloride typically involves the reaction of 4-(benzyloxy)butan-2-one with ammonia or an amine source under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Starting Material: 4-(benzyloxy)butan-2-one
Reagent: Ammonia or an amine source
Reaction Conditions: Controlled temperature and pressure
Product Formation: 2-amino-4-(benzyloxy)butan-1-ol
Salt Formation: Addition of hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(benzyloxy)butan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry: 2-Amino-4-(benzyloxy)butan-1-olhydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino alcohols.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(benzyloxy)butan-1-olhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Amino-1-(benzyloxy)butan-2-ol
- 2-Amino-4-(benzyloxy)butan-1-ol
- 4-(Benzyloxy)butan-2-one
Comparison: Compared to similar compounds, 2-amino-4-(benzyloxy)butan-1-olhydrochloride has unique properties due to the presence of both an amino group and a benzyloxy group
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-amino-4-phenylmethoxybutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H |
InChI Key |
UWEBPTIXHGQHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


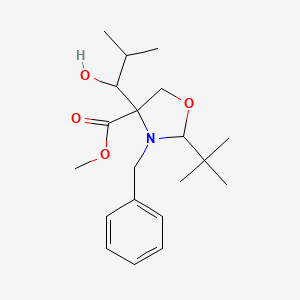
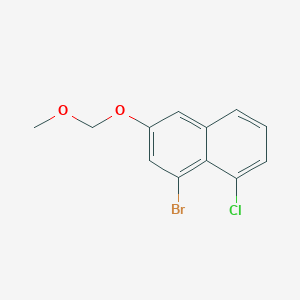
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
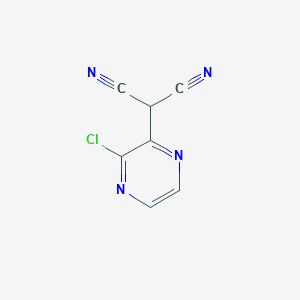
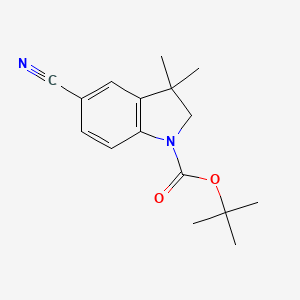
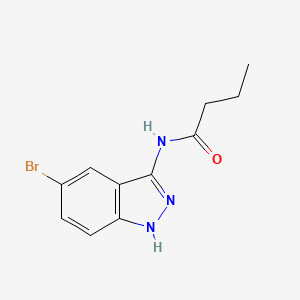

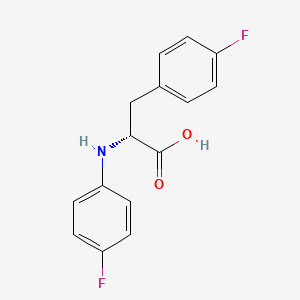
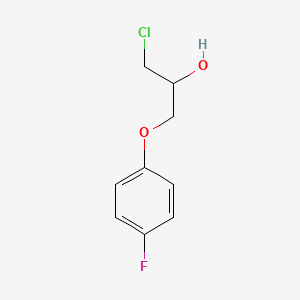
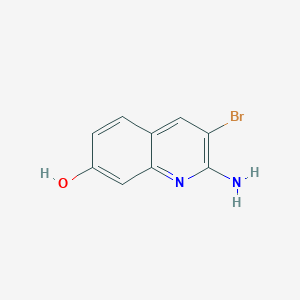
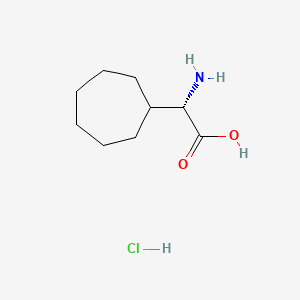
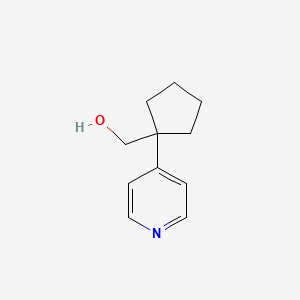
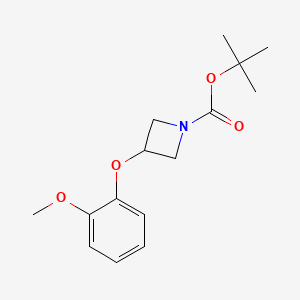
![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)
